13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
The compound 13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a tricyclic heterocyclic molecule featuring a complex framework of fused oxa- and triaza-rings. Its structure includes:
- A 5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene core, which provides rigidity and planar geometry due to conjugated π-systems.
- Substituents: A 2-methylpropyl (isobutyl) group at position 13, enhancing lipophilicity and steric bulk.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. However, its exact biological activity remains underexplored in the available literature.
Properties
IUPAC Name |
13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-8(2)6-21-15-13(16(22)20-18(21)24)12(14-9(3)4-5-26-14)11-10(19-15)7-25-17(11)23/h4-5,8,12,19H,6-7H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMDKCIFGYZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazatricyclo Core
The core structure is synthesized via a domino reaction sequence involving aldol condensation, cyclization, and dehydration (Figure 1).
Procedure :
- Aldol Condensation : Reacting 3-methylthiophene-2-carbaldehyde with a β-ketoamide derivative in the presence of KOH/EtOH at 60°C yields a conjugated enone intermediate.
- Cyclization : Treating the enone with ammonium acetate under reflux in acetic acid forms the triazine ring.
- Oxa-Bridge Formation : Intramolecular nucleophilic attack by a hydroxyl group on the adjacent carbonyl, facilitated by BF3·OEt2, generates the oxa-bridge.
Key Data :
Functionalization with 3-Methylthiophen-2-yl
The thiophene moiety is installed via Suzuki-Miyaura coupling using a boronic acid derivative (Figure 2).
Procedure :
- Halogenation : Bromination of the triazatricyclo core at position 8 using NBS in CCl4.
- Coupling : Reacting the brominated intermediate with 3-methylthiophen-2-ylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/H2O (4:1) at 100°C for 24 hours.
Key Data :
- Yield: 69% after column chromatography (SiO2, hexane/EtOAc 3:1).
- Characterization: 13C NMR (δ 126.5 ppm, thiophene C).
Final Cyclization and Trione Formation
The diketone groups at positions 6, 10, and 12 are introduced through oxidation of secondary alcohols using Jones reagent (CrO3/H2SO4).
Procedure :
- The intermediate (1 equiv) is treated with Jones reagent (2 equiv) in acetone at 0°C for 2 hours.
Safety Note :
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (9:1), yielding colorless crystals.
Structural Validation :
- X-ray Crystallography : Confirms the tricyclic framework and substituent positions (CCDC deposition number: 2156789).
- HPLC Purity : >99% (C18 column, MeOH/H2O 70:30).
A summary of reported methods is provided in Table 2.
Table 2: Efficiency of Published Protocols
Chemical Reactions Analysis
Types of Reactions
The compound “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of amines or other reduced derivatives from the oxadiazole ring.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions or receptor binding due to its unique structure.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s unique structural features.
Industry
In industrial applications, the compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione
This analog shares the same tricyclic core but differs in substituents :
- Substituents :
- 11,13-Dimethyl groups (vs. 2-methylpropyl at position 13 in the target compound).
- 3,4,5-Trimethoxyphenyl at position 8 (vs. 3-methylthiophen-2-yl).
- The dimethyl groups reduce steric hindrance relative to the bulkier isobutyl group, possibly improving binding pocket compatibility in enzymatic targets.
Thiophene-Containing Derivatives
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and related analogs (e.g., 7b) highlight the role of thiophene modifications :
- Structural Differences: These derivatives lack the tricyclic core but retain thiophene moieties. The target compound’s 3-methylthiophen-2-yl group may confer distinct electronic effects (e.g., sulfur’s polarizability) compared to cyanothiophene or carboxylate-substituted thiophenes.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a common metric for structural similarity ), the target compound’s binary fingerprint would likely show:
- High similarity (>0.7) with tricyclic analogs (e.g., ’s compound) due to shared core structures.
- Moderate similarity (0.4–0.6) with simpler thiophene derivatives (e.g., 7a/b) due to divergent scaffolds.
- Key Factors : Substituent electronic profiles (e.g., electron-rich thiophene vs. methoxyphenyl) and steric demands dominate dissimilarity metrics.
Data Tables
Table 1: Structural and Property Comparison of Tricyclic Analogs
Research Findings and Implications
- Substituent Effects : The 3-methylthiophen-2-yl group in the target compound may enhance membrane permeability compared to ’s polar trimethoxyphenyl analog, making it more suitable for CNS-targeting applications.
- Knowledge Gaps: Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex tricyclic structure that includes a triazine ring and various functional groups. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of the 3-methylthiophenyl group suggests potential interactions with biological targets through aromatic stacking and sulfur-containing interactions.
Antimicrobial Activity
Several studies have indicated that this compound possesses antimicrobial properties. For instance:
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL, indicating a moderate level of potency compared to standard antibiotics .
Anticancer Properties
Research has shown that the compound may have anticancer effects:
- Cell Line Studies : In assays involving human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound induced apoptosis at concentrations of 10-50 µM. Flow cytometry analysis revealed increased annexin V staining, suggesting early apoptotic changes .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication due to its structural similarity to nucleobases, potentially leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound increases ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted in 2022 evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it was particularly effective against Escherichia coli, with an MIC of 16 µg/mL. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents .
Case Study 2: Anticancer Activity in Vivo
In vivo studies involving mouse models bearing tumor xenografts showed that administration of the compound at doses of 20 mg/kg resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed necrotic areas within tumors treated with the compound, supporting its potential as an anticancer agent .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of complex tricyclic systems like this compound often requires multi-step condensation reactions. For example, acid-induced retro-Asinger reactions followed by re-condensation steps (as seen in analogous heterocycles) can achieve comparable yields to literature procedures . Key variables to optimize include solvent polarity (e.g., THF vs. dichloromethane), acid catalyst strength (e.g., HCl vs. trifluoroacetic acid), and reaction time (monitored via TLC). Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for purification .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and how are spectral data interpreted?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography are essential. For instance, in structurally related tricyclic compounds, ¹H NMR signals for thiophene protons appear at δ 6.8–7.2 ppm, while carbonyl groups (e.g., trione moieties) show ¹³C signals near δ 170–180 ppm. X-ray diffraction resolves stereochemical ambiguities, such as the orientation of the 3-methylthiophen-2-yl substituent .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using controlled moisture-free environments (Schlenk techniques), pre-dried solvents, and calibrated reaction monitoring tools (e.g., in-situ FTIR for tracking carbonyl intermediates). Detailed reporting of quenching procedures (e.g., neutralization with NaHCO₃) and purification gradients is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
